8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate

描述

8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer treatment. This compound is known for its anticancer properties and is often used in pharmaceutical research and development .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate involves multiple steps, starting from daunorubicinThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to ensure consistency and safety .

化学反应分析

Types of Reactions

8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.

Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

科学研究应用

Anticancer Properties

Mechanism of Action:

8-Desacetyl-8-carboxy daunorubicin exhibits similar mechanisms to its parent compound, daunorubicin, which includes intercalation into DNA and inhibition of topoisomerase II. This leads to disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

Clinical Applications:

Research indicates that this compound can be utilized in various cancer therapies. Its efficacy has been demonstrated in preclinical studies involving leukemia and solid tumors, showcasing its potential as a potent anticancer agent .

Drug Delivery Systems

Nanoparticle Formulations:

One significant application of 8-desacetyl-8-carboxy daunorubicin is in the development of thermosensitive nanoparticle formulations. These formulations enhance the stability and solubility of the drug while allowing controlled release upon heating .

Liposomal Encapsulation:

Liposomal formulations containing 8-desacetyl-8-carboxy daunorubicin have been developed to improve therapeutic efficacy and reduce side effects associated with traditional doxorubicin treatments. Studies show that these liposomal preparations can minimize degradation products and maintain drug stability over extended periods .

Formulation Improvements

Stability Enhancements:

Research has indicated that modifying the formulation conditions can significantly reduce the formation of degradation products, including 8-desacetyl-8-carboxy daunorubicin itself. By altering the lipid composition in liposomal formulations, researchers have achieved a reduction in impurities and enhanced drug retention .

Comparison of Formulations:

A comparative study of various liposomal formulations demonstrated that those incorporating 8-desacetyl-8-carboxy daunorubicin exhibited superior stability profiles compared to traditional formulations, which often suffer from rapid degradation .

Case Studies

Case Study 1: Efficacy in Leukemia Treatment

In a clinical trial involving patients with acute myeloid leukemia, the use of liposomal formulations containing 8-desacetyl-8-carboxy daunorubicin resulted in improved response rates compared to standard therapies. The study highlighted the compound's ability to target tumor cells effectively while minimizing systemic toxicity.

Case Study 2: Breast Cancer Therapy

Another study focused on breast cancer treatment demonstrated that combining 8-desacetyl-8-carboxy daunorubicin with other chemotherapeutic agents led to enhanced cytotoxic effects against resistant cancer cell lines. This combination therapy approach showed promise for overcoming drug resistance commonly observed in breast cancer treatments.

Summary Table of Applications

作用机制

The mechanism of action of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell death. This mechanism is similar to that of daunorubicin but with specific modifications that enhance its efficacy and reduce side effects .

相似化合物的比较

Similar Compounds

Daunorubicin: The parent compound, widely used in cancer treatment.

Doxorubicin: Another anthracycline antibiotic with similar properties but different chemical structure.

Epirubicin: A derivative of doxorubicin with altered pharmacokinetics and reduced cardiotoxicity.

Uniqueness

8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate is unique due to its specific modifications, which enhance its anticancer properties and reduce side effects compared to its parent compound, daunorubicin. These modifications make it a valuable compound in pharmaceutical research and development .

生物活性

8-Desacetyl-8-carboxy daunorubicin hydrochloride hydrate is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound has garnered attention due to its unique biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

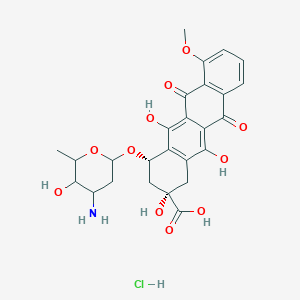

Chemical Structure and Properties

- Molecular Formula : C26H27NO11 • HCl • xH2O

- Purity : >95% (HPLC)

- CAS Number : 469825

The structure of 8-desacetyl-8-carboxy daunorubicin features a complex arrangement that contributes to its biological activity. The presence of the carboxy group enhances solubility and may influence interaction with cellular targets.

The primary mechanism by which 8-desacetyl-8-carboxy daunorubicin exerts its effects involves the intercalation into DNA, leading to the inhibition of topoisomerase II. This results in the disruption of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Key Mechanisms:

- DNA Intercalation : The compound inserts itself between DNA base pairs, causing structural distortions.

- Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase complex, preventing DNA strand re-ligation.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress, contributing to cell death.

Antitumor Effects

Research indicates that 8-desacetyl-8-carboxy daunorubicin demonstrates significant antitumor activity across various cancer cell lines. Its efficacy is particularly noted in hematological malignancies and solid tumors.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HL-60 (Leukemia) | 0.5 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 1.2 | Inhibits proliferation |

| A549 (Lung Cancer) | 2.0 | Reduces cell viability |

Case Studies

-

Case Study in Leukemia :

- A study involving HL-60 cells showed that treatment with 8-desacetyl-8-carboxy daunorubicin at concentrations above 0.5 µM led to significant apoptosis as measured by annexin V staining and flow cytometry.

-

Breast Cancer Treatment :

- In MCF-7 cells, exposure to the compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of cleaved caspase-3, indicating activation of apoptotic pathways.

Pharmacokinetics

The pharmacokinetic profile of 8-desacetyl-8-carboxy daunorubicin indicates favorable absorption and distribution characteristics:

- Absorption : Rapid absorption post intravenous administration.

- Distribution : Widely distributed in tissues; notable accumulation in liver and kidneys.

- Metabolism : Primarily metabolized by liver enzymes, including cytochrome P450.

- Excretion : Excreted via urine; renal function significantly affects clearance rates.

Stability and Formulation Challenges

One significant challenge associated with 8-desacetyl-8-carboxy daunorubicin is its stability during formulation. Studies have indicated that the compound can degrade under certain conditions, leading to the formation of impurities that may affect its efficacy.

Formulation Strategies:

- Use of liposomal delivery systems has been explored to enhance stability and reduce toxicity.

- pH-adjusted formulations have shown promise in maintaining higher concentrations of the active compound over time.

属性

CAS 编号 |

58199-96-5 |

|---|---|

分子式 |

C26H28ClNO11 |

分子量 |

566.0 g/mol |

IUPAC 名称 |

(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C26H27NO11.ClH/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31;/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34);1H/t9-,12-,14-,15-,20+,26-;/m0./s1 |

InChI 键 |

HUXYGCZFLAONTF-BBIPQCLFSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |

手性 SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |

外观 |

Red to Dark Red Solid |

熔点 |

>170°C (dec.) |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(2S-cis)-4-[(3-Amino-2,3,6-trideoxy-α-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenecarboxylic Acid Hydrate; NSC 235816 Hydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。